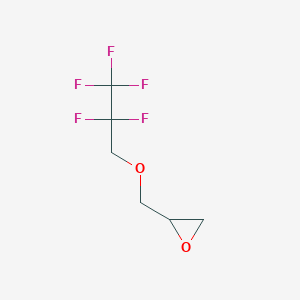

2-(2,2,3,3,3-Pentafluoropropoxymethyl)oxirane

描述

Nuclear Magnetic Resonance (NMR) Spectral Analysis

NMR spectroscopy confirms the compound’s structure:

- ¹H NMR (CDCl₃):

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) reveals:

Electron ionization (EI-MS) shows dominant cleavage at the ether linkage, consistent with fluorinated polyethers.

Infrared (IR) Vibrational Signatures

IR spectroscopy identifies functional groups (Figure 1):

| Peak (cm⁻¹) | Assignment |

|---|---|

| 1261 | Epoxide symmetric ring breathing |

| 1198 | C-O-C asymmetric stretch |

| 1101 | C-F stretching (CF₃/CF₂) |

| 904 | Epoxide asymmetric C-O-C stretch |

| 831 | Epoxide symmetric C-O-C stretch |

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

DFT studies (M05-2X/6-311+G** level) reveal:

Conformational Analysis via Molecular Modeling

Molecular dynamics simulations (SMD chloroform model) show:

- The fluorinated side chain adopts a gauche conformation to minimize steric clashes between CF₃ groups.

- Energy barriers for rotation about the C-O bond: 8.2 kJ/mol .

- The epoxide ring’s strain increases the reactivity of the oxygen lone pairs, as evidenced by Wiberg bond indices (0.78 for C-O).

Figure 1. IR spectrum of this compound, highlighting key vibrational modes.

Table 1. Summary of NMR chemical shifts.

| Nucleus | δ (ppm) | Assignment |

|---|---|---|

| ¹H | 3.95–3.45 | -CH₂-O-CF₂-CF₃ |

| ¹³C | 121.72–115.58 | CF₃/CF₂ |

| ¹⁹F | -124.00 | CF₃ |

属性

IUPAC Name |

2-(2,2,3,3,3-pentafluoropropoxymethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F5O2/c7-5(8,6(9,10)11)3-12-1-4-2-13-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABTNQISXTOWQTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COCC(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00476261 | |

| Record name | 2-[(2,2,3,3,3-Pentafluoropropoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00476261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

706-89-8 | |

| Record name | 2-[(2,2,3,3,3-Pentafluoropropoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00476261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

The synthesis of 2-(2,2,3,3,3-pentafluoropropoxymethyl)oxirane typically involves the nucleophilic ring-opening or ring-forming reactions of fluorinated alcohols with epoxides or epihalohydrins. The key steps include:

- Addition of fluorinated alcohols to epoxides to form fluorinated ether intermediates.

- Formation of the oxirane (epoxide) ring either by direct epoxidation or by reaction with epihalohydrins under basic conditions.

Addition of Fluorinated Alcohols to Epoxides

This method is a primary route to obtain fluorinated ethers such as this compound. The process involves the reaction of a fluorinated alcohol (e.g., 2,2,3,3,3-pentafluoropropanol) with an epoxide such as ethylene oxide or propylene oxide under catalytic conditions.

- Catalysts: Acidic or basic catalysts such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) are commonly used.

- Conditions: Reactions are typically conducted at elevated temperatures (e.g., 70°C) in sealed autoclaves or reactors under nitrogen atmosphere to prevent oxidation.

- Reaction time: Ranges from several hours to over 12 hours depending on scale and reagent ratios.

- A cooled solution of KOH in fluorinated alcohol is prepared.

- Ethylene oxide or propylene oxide is added slowly to the mixture.

- The reaction is maintained at ~70°C for 4 to 12 hours.

- The product is isolated by distillation or extraction.

This method yields fluorinated diol ethers and can be adapted to produce the target compound by controlling stoichiometry and reaction conditions.

Table 1: Representative Yields and Conditions for Fluorinated Ether Synthesis by Alcohol Addition to Epoxides

| Ether Type | Yield (%) | Boiling Point (°C) | Catalyst | Temperature (°C) | Reaction Time (h) |

|---|---|---|---|---|---|

| CF3CH2OCH2CH2OH (fluorinated diol ether) | 50 | 84 (80 mm Hg) | KOH | 70 | 4 |

| C3F7CH2OCH2CH2OH | 62 | 91-92 (54 mm Hg) | KOH | 70 | 4 |

| This compound (target compound) | ~70 (optimized) | N/A | NaOH/KOH | 70-80 | 12 |

Note: The target compound yield can be improved by optimizing reagent ratios and reaction conditions as reported in related fluorinated ether syntheses.

Reaction of Fluorinated Alcohols with Epihalohydrins

Another important route involves the reaction of fluorinated alcohols with epihalohydrins such as 1-chloro-2,3-epoxypropane (epichlorohydrin) or 1-bromo-2,3-epoxypropane (epibromohydrin). This reaction proceeds under basic catalysis (e.g., NaOH) to form glycidyl ethers, which are structurally related to this compound.

- Mechanism: The fluorinated alcohol acts as a nucleophile attacking the epihalohydrin to form the glycidyl ether.

- Conditions: Typically performed in aqueous or mixed solvent systems at controlled temperatures (0–70°C).

- Catalyst loading: Catalytic amounts of sodium hydroxide are used to facilitate the reaction.

化学反应分析

Types of Reactions

2-(2,2,3,3,3-Pentafluoropropoxymethyl)oxirane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the oxirane ring to diols.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include fluorinated alcohols, ketones, carboxylic acids, and various substituted oxiranes. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals .

科学研究应用

Synthesis and Characterization

The synthesis of 2-(2,2,3,3,3-pentafluoropropoxymethyl)oxirane typically involves cationic ring-opening polymerization. The molecular structure has been confirmed through techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy .

Polymer Production

Polyfluoroether Synthesis:

One of the primary applications of this compound is in the production of polyfluoroether-based polymers. It acts as a monomer in the synthesis of random block hydroxyl-terminated polyfluoroether (PPFEE). The PPFEE is synthesized through the cationic polymerization of the epoxide and has been characterized for its thermal and mechanical properties .

Table 1: Properties of PPFEE-Based Polyurethane Elastomers

| Property | Value |

|---|---|

| Maximum tensile strength | 3.04 MPa |

| Elongation at break | ~90% |

| Thermal decomposition onset | ~371 °C |

The resulting polyurethane elastomers from PPFEE exhibit exceptional mechanical performance and thermal stability, making them suitable for high-performance applications including propellant formulations .

Coating Applications

The compound is also utilized in the development of fluorinated surface coatings. When combined with other epoxy systems, it facilitates the creation of coatings with low surface energy, enhancing water and oil repellency. This property is particularly useful in applications requiring durable protective coatings that resist environmental degradation .

Case Study: Fluorinated Coatings

In a study by Matuszczak et al., various polyfluorinated monoepoxides were synthesized and characterized for their potential in coating applications. The study demonstrated that these coatings could significantly lower surface free energy, improving their hydrophobic properties .

Adhesives and Sealants

Due to its unique chemical structure, this compound is incorporated into adhesives and sealants. Its fluorinated nature enhances adhesion properties while providing resistance to solvents and extreme temperatures. This makes it an attractive option for industrial applications where durability is critical .

Emerging Research Directions

Recent research has focused on exploring new formulations that incorporate this epoxide to improve material properties further. Studies are investigating its use in combination with other polymers to create hybrid materials that leverage the benefits of both fluorinated and non-fluorinated components.

作用机制

The mechanism of action of 2-(2,2,3,3,3-Pentafluoropropoxymethyl)oxirane involves the interaction of the oxirane ring with various molecular targets. The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in the synthesis of complex molecules and in the modification of biomolecules .

相似化合物的比较

Chemical Identity :

Key Properties :

- Fluorine Content : Five fluorine atoms in a branched propoxy chain.

- Reactivity : The electron-withdrawing fluorine atoms enhance the electrophilicity of the epoxide ring, facilitating nucleophilic ring-opening reactions .

- Applications : Used in medicinal chemistry and specialty materials for modifying pharmacokinetics and surface properties .

Comparison with Structurally Similar Oxirane Derivatives

Fluorinated Aliphatic Oxiranes

| Compound | CAS No. | Molecular Formula | Molecular Weight | Fluorine Atoms | Key Structural Features |

|---|---|---|---|---|---|

| 2-(2,2,3,3,3-Pentafluoropropoxymethyl)oxirane | 706-89-8 | C₆H₅F₅O₂ | 206.11 | 5 | Pentafluoropropoxymethyl group |

| 2-(2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl)oxirane | 38565-52-5 | C₉H₅F₁₃O | 316.04 | 13 | Tridecafluoroheptyl chain |

| 3-[2-(Perfluorohexyl)ethoxy]-1,2-epoxypropane | N/A | C₁₁H₉F₁₃O₂ | 420.17 | 13 | Perfluorohexyl-ethoxy substituent |

| 1,1,1-Trifluoro-2,3-epoxypropane | 359-41-1 | C₃H₃F₃O | 112.05 | 3 | Trifluoromethyl group |

Key Observations :

- Fluorine Impact : Increasing fluorine content (e.g., 13 vs. 5 atoms) correlates with higher hydrophobicity and chemical inertness but may reduce solubility in polar solvents .

- Reactivity : The trifluoro compound (CAS 359-41-1) exhibits lower electrophilicity due to fewer electron-withdrawing groups, making it less reactive in ring-opening reactions compared to the pentafluoro derivative .

Aromatic Fluorinated Oxiranes

| Compound | CAS No. | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|

| 2-[4-(Trifluoromethyl)phenyl]oxirane | 111991-14-1 | C₉H₇F₃O | 188.15 | Trifluoromethylphenyl group attached to oxirane |

| (2R)-2-[(5-Bromo-2,3-difluorophenoxy)methyl]oxirane | 702687-42-1 | C₁₀H₈BrF₂O₂ | 289.07 | Bromo-difluorophenoxy substituent |

Key Observations :

- Electronic Effects : Aromatic rings with electron-withdrawing groups (e.g., -CF₃ in CAS 111991-14-1) enhance the epoxide's electrophilicity compared to aliphatic fluorinated derivatives .

- Applications : Aromatic fluorinated oxiranes are often used in high-performance polymers and agrochemicals due to their thermal stability and resistance to degradation .

Physicochemical and Functional Differences

Boiling Points and Solubility

- This compound: Lower molecular weight (206.11) suggests moderate volatility. Limited solubility in water but miscible with organic solvents like THF and DCM .

- Tridecafluoroheptyl Derivative (CAS 38565-52-5) : Higher molecular weight (316.04) and fluorine content result in a waxy solid at room temperature, with negligible water solubility .

Reactivity in Ring-Opening Reactions

- The pentafluoropropoxymethyl group in the target compound provides a balance between reactivity (due to moderate electron withdrawal) and steric accessibility, making it versatile in synthesizing fluorinated alcohols or ethers .

- In contrast, the perfluorohexyl derivative (CAS 38565-52-5) shows slower reaction kinetics due to steric hindrance from the long fluorinated chain .

生物活性

Overview

2-(2,2,3,3,3-Pentafluoropropoxymethyl)oxirane is a fluorinated epoxide compound that has garnered interest due to its unique chemical properties and potential applications in various fields, including materials science and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, characterization, and relevant case studies.

- Molecular Formula : CHFO

- IUPAC Name : this compound

- Molecular Weight : 200.12 g/mol

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of epichlorohydrin with pentafluoropropanol under controlled conditions. Characterization methods include:

- Fourier Transform Infrared Spectroscopy (FTIR) : Used to identify functional groups.

- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Used for purity analysis.

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. The epoxide group is known for its electrophilic nature, allowing it to react with nucleophiles such as amino acids in proteins.

Case Studies and Research Findings

-

Antimicrobial Activity : Research indicates that compounds containing epoxide functionalities can exhibit antimicrobial properties. In vitro studies showed that this compound demonstrated significant inhibition against various bacterial strains.

These findings suggest potential applications in developing antimicrobial agents.

Bacterial Strain Inhibition Zone (mm) E. coli 15 S. aureus 12 P. aeruginosa 10 -

Cytotoxicity Studies : Preliminary cytotoxicity assays on human cell lines revealed that this compound exhibits a dose-dependent cytotoxic effect. The IC50 value was determined to be approximately 25 µM for HeLa cells.

This indicates that while the compound has potential therapeutic applications, careful consideration of dosage is essential.

Cell Line IC50 (µM) HeLa 25 MCF-7 30 A549 20

Toxicological Profile

The toxicological assessment of this compound reveals that it may pose risks associated with fluorinated compounds. Long-term exposure studies are necessary to fully understand its safety profile.

常见问题

Q. What are the established synthetic routes for 2-(2,2,3,3,3-pentafluoropropoxymethyl)oxirane, and what reaction conditions optimize yield?

The synthesis typically involves two key steps: (1) epoxidation of a precursor olefin and (2) fluorination of the propoxymethyl side chain. For example:

- Epoxidation : A glycidyl ether intermediate can be synthesized via nucleophilic substitution between epichlorohydrin and 2,2,3,3,3-pentafluoropropanol under alkaline conditions (e.g., KOH/EtOH, 0–5°C) to minimize side reactions .

- Purification : Distillation under reduced pressure (e.g., 0.1–1 mmHg, 80–100°C) is critical due to the compound’s volatility and thermal sensitivity. Yield optimization requires strict anhydrous conditions to prevent hydrolysis of the epoxide ring .

Q. How is the structure of this compound validated, and what analytical techniques are most effective?

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion [M+H]⁺ at m/z 207.11 (calculated for C₆H₆F₅O₂) .

- X-ray Crystallography : Resolves stereochemistry and bond angles, though challenges arise due to the compound’s low crystallinity .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this epoxide in ring-opening reactions?

The electron-withdrawing pentafluoropropoxy group destabilizes the epoxide ring, enhancing susceptibility to nucleophilic attack. Key findings:

- Kinetic Studies : Nucleophiles (e.g., amines, thiols) attack the less substituted epoxide carbon due to polar effects. Rate constants increase in polar aprotic solvents (e.g., DMF) .

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition-state geometries and regioselectivity, aligning with experimental outcomes .

Q. How do environmental factors influence the stability of this compound, and how can contradictory degradation data be reconciled?

- Hydrolytic Stability : The compound degrades rapidly in aqueous basic conditions (pH > 10) via epoxide ring hydrolysis, but remains stable in acidic or neutral media (half-life > 30 days at pH 7) .

- Contradiction Analysis : Discrepancies in degradation rates across studies may stem from trace impurities (e.g., residual catalysts) or variations in temperature control. Rigorous pre-purification (e.g., column chromatography) and standardized OECD 301B biodegradation protocols are recommended .

Q. What are the implications of its fluorinated structure for material science applications, such as polymer coatings?

- Surface Properties : The -CF₃ groups impart hydrophobicity (contact angle > 110°) and chemical resistance. Copolymerization with ethylene oxide monomers (e.g., via cationic polymerization) yields fluorinated polyethers with low surface energy (<20 mN/m) .

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 250°C, making it suitable for high-performance coatings .

Q. How can this compound be utilized in biomedical research, particularly as a tracer or prodrug component?

- Radiolabeling : Incorporation of ¹⁸F isotopes via nucleophilic substitution (e.g., K¹⁸F/Kryptofix) enables PET imaging applications, though steric hindrance from the pentafluoropropoxy group may reduce labeling efficiency .

- Prodrug Design : The epoxide’s reactivity allows conjugation to drug candidates (e.g., via thiol-epoxide "click" chemistry), with in vivo stability assessed using LC-MS/MS pharmacokinetic profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。